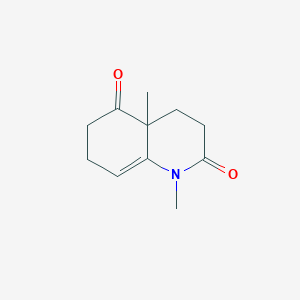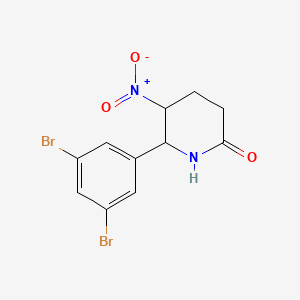
6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one is a chemical compound characterized by the presence of a piperidinone ring substituted with a 3,5-dibromophenyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one typically involves the reaction of 3,5-dibromophenyl derivatives with piperidinone precursors under specific conditions. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds between the aryl halide and the piperidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, compounds with similar structures have been shown to inhibit the activity of mitochondrial thioredoxin reductase, leading to the accumulation of reactive oxygen species and induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromophenyl-functionalised imidazolium salts: These compounds share the 3,5-dibromophenyl group and have been studied for their anticancer activity.
Fluorinated pyridines: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one is unique due to its specific combination of a piperidinone ring, a 3,5-dibromophenyl group, and a nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
389091-61-6 |
|---|---|
Fórmula molecular |
C11H10Br2N2O3 |
Peso molecular |
378.02 g/mol |
Nombre IUPAC |
6-(3,5-dibromophenyl)-5-nitropiperidin-2-one |
InChI |
InChI=1S/C11H10Br2N2O3/c12-7-3-6(4-8(13)5-7)11-9(15(17)18)1-2-10(16)14-11/h3-5,9,11H,1-2H2,(H,14,16) |
Clave InChI |
RAVMWZXLCBDEFX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC(=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


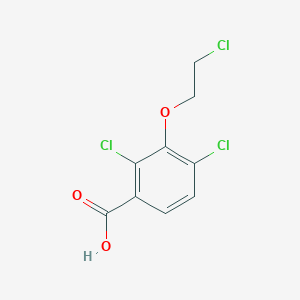
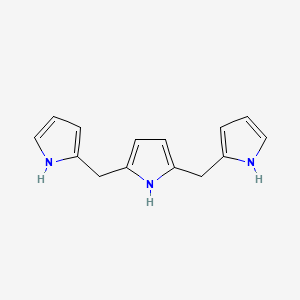
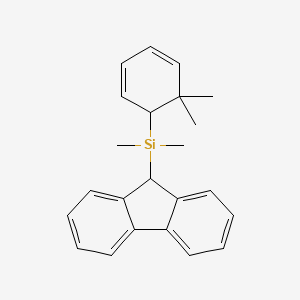
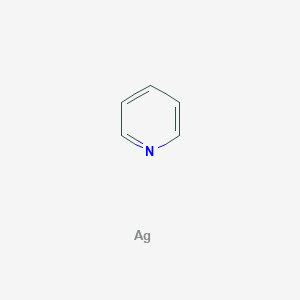
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
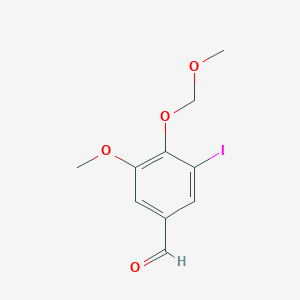
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)
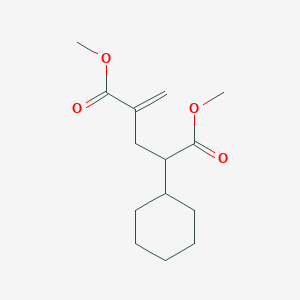

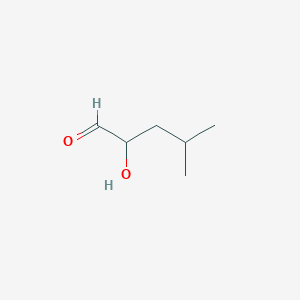

![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)
